Cas no 1310726-60-3 (Upadacitinib)
Upadacitinib es un inhibidor selectivo y reversible de la enzima Janus quinasa (JAK), específicamente de JAK1, utilizado en el tratamiento de enfermedades autoinmunes como la artritis reumatoide y la dermatitis atópica. Su mecanismo de acción se centra en modular la señalización de citoquinas proinflamatorias, lo que reduce la inflamación y los síntomas asociados. A diferencia de otros inhibidores de JAK, upadacitinib muestra una mayor selectividad por JAK1, lo que puede traducirse en un perfil de seguridad mejorado con menores efectos adversos. Su biodisponibilidad oral y su metabolismo hepático lo convierten en una opción terapéutica eficaz y conveniente para pacientes que no responden adecuadamente a tratamientos convencionales.

Upadacitinib structure
Nombre del producto:Upadacitinib
Número CAS:1310726-60-3
MF:C17H19F3N6O
Megavatios:380.367573022842
MDL:MFCD30502663
CID:2760082
PubChem ID:58557659
Upadacitinib Propiedades químicas y físicas
Nombre e identificación
-
- Upadacitinib
- ABT-494
- ABT494
- (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide
- Upadacitinib(ABT-494)
- 1-Pyrrolidinecarboxamide, 3-ethyl-4-(3H-imidazo(1,2-a)pyrrolo(2,3-e)pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-, (3S,4R)-
- AS-56379
- (3S,4R)-3-ethyl-4-(3H-imidazo(1,2-a)pyrrolo(2,3-e)pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide
- BCP19011
- CHEMBL3622821
- NS00133778
- UPADACITINIB [ORANGE BOOK]
- DA-78788
- (3S,4R)-3-ETHYL-4-(3H-IMIDAZO(1,2-A)PYRROLO(2,3-E)PYRAZIN-8-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRROLIDINE-1-CARBOXAMIDE TYROSINE KINASE INHIBITOR
- NCGC00588874-01
- (3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
- (3S,4R)-3-ethyl-4-(3H-imidazo(1,2-a)pyrrolo(2,3-e)pyrazin-8-yl)-N-(2,2,2- trifluoroethyl)pyrrolidine-1-carboxamide
- L04AA44
- CS-6150
- UNII-4RA0KN46E0
- AKOS030567686
- UPADACITINIB COMPONENT OF ABBV-599
- Upadacitinib, ABT-494
- SCHEMBL9991056
- GTPL9246
- HY-19569
- s8162
- D10994
- Upadacitinib [USAN]
- Upadacitinib [USAN:INN]
- AC-30326
- UPADACITINIB [MI]
- Upadacitinib anhydrous
- WYQFJHHDOKWSHR-MNOVXSKESA-N
- DTXSID901027919
- GLXC-10425
- 4RA0KN46E0
- EX-A1628
- Rinvoq
- C17H19F3N6O
- Z2831495606
- Upadacitinib (ABT-494)
- REL-(-)-(3S,4R)-3-ETHYL-4-(3H-IMIDAZO(1,2-A)PYRROLO(2,3-E)PYRAZIN-8-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRROLIDINE-1-CARBOXAMIDE
- MFCD30502663
- Q27074125
- 1831899-72-9
- upadacitinibum
- UPADACITINIB [INN]
- Upadacitinib (USAN/INN)
- ABT 494
- DB15091
- ABT-494; rel-(-)-(3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide; (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide
- 1310726-60-3
- BDBM50503287
- UPADACITINIB [WHO-DD]
- rel-(3R,4S)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide
- (3S,4R)-3-ETHYL-4-(3H-IMIDAZO(1,2-A)PYRROLO(2,3-E)PYRAZIN- 8-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRROLIDINE-1-CARBOXAMIDE TYROSINE KINASE INHIBITOR
- ABBV-599 COMPONENT UPADACITINIB
- (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
- C72237
- ABT494;ABT-494;ABT 494
-
- MDL: MFCD30502663
- Renchi: InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1
- Clave inchi: WYQFJHHDOKWSHR-MNOVXSKESA-N
- Sonrisas: O=C(N1C[C@@H](CC)[C@@H](C2=CN=C3C=NC(NC=C4)=C4N32)C1)NCC(F)(F)F
Atributos calculados
- Calidad precisa: 380.15724374g/mol
- Masa isotópica única: 380.15724374g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 27
- Cuenta de enlace giratorio: 6
- Complejidad: 561
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 78.3Ų
- Xlogp3: 2.7
Propiedades experimentales
- Denso: 1.56±0.1 g/cm3 (20 ºC 760 Torr),
Upadacitinib Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302
- Declaración de advertencia: P280-P305+P351+P338
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Upadacitinib PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-19569-25mg |
Upadacitinib |
1310726-60-3 | 99.98% | 25mg |
¥2900 | 2024-05-24 | |
MedChemExpress | HY-19569-5g |
Upadacitinib |
1310726-60-3 | 99.94% | 5g |
¥90000 | 2023-07-26 | |
TRC | U800075-0.5mg |
Upadacitinib |
1310726-60-3 | 0.5mg |
$ 155.00 | 2022-06-02 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7503-1 mL * 10 mM (in DMSO) |
Upadacitinib |
1310726-60-3 | 99.89% | 1 mL * 10 mM (in DMSO) |
¥877.00 | 2022-02-28 | |
ChemScence | CS-6150-100mg |
Upadacitinib |
1310726-60-3 | 99.96% | 100mg |
$550.0 | 2022-04-28 | |
Ambeed | A165008-5mg |
(3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide |
1310726-60-3 | 99% | 5mg |
$37.0 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | U874833-250mg |
Upadacitinib |
1310726-60-3 | 99% | 250mg |
3,222.00 | 2021-05-17 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7503-5 mg |
Upadacitinib |
1310726-60-3 | 99.89% | 5mg |
¥877.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7503-50 mg |
Upadacitinib |
1310726-60-3 | 99.89% | 50mg |
¥3747.00 | 2022-02-28 | |
eNovation Chemicals LLC | D621755-25mg |
(3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide |
1310726-60-3 | 99% | 25mg |
$195 | 2023-09-01 |
Upadacitinib Literatura relevante
-
Clarice A. D. Caiuby,Lucas G. Furniel,Antonio C. B. Burtoloso Chem. Sci. 2022 13 1192
-
Biao Nie,Wanqing Wu,Yingjun Zhang,Huanfeng Jiang,Ji Zhang Org. Chem. Front. 2020 7 3067
-
Conghao Gai,Suzannah J. Harnor,Shihao Zhang,Céline Cano,Chunlin Zhuang,Qingjie Zhao RSC Med. Chem. 2022 13 1460
-
Chieyeon Chough,Sunmin Lee,Misuk Joung,Jaemin Lee,Jong Hoon Kim,B. Moon Kim Med. Chem. Commun. 2018 9 477
-
Conghao Gai,Suzannah J. Harnor,Shihao Zhang,Céline Cano,Chunlin Zhuang,Qingjie Zhao RSC Med. Chem. 2022 13 1460
1310726-60-3 (Upadacitinib) Productos relacionados
- 2229228-97-9(methyl 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoate)
- 1805166-25-9(Methyl 4-bromo-6-(difluoromethyl)-3-methoxypyridine-2-carboxylate)
- 1822928-76-6(1-bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene)
- 1226453-22-0(3-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl-1-(2-fluorophenyl)urea)
- 2680721-03-1(1-{(tert-butoxy)carbonyl(4-chlorophenyl)amino}cyclopropane-1-carboxylic acid)
- 2580221-65-2(3-(2-{(benzyloxy)carbonylamino}ethoxy)-4-methylbenzoic acid)
- 865182-45-2(4-tert-butyl-N-(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 1013243-43-0(2-{2-Cyano-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamido}benzoic acid)
- 1805385-53-8(Methyl 5-bromo-2-(chloromethyl)-3-(difluoromethyl)pyridine-4-carboxylate)
- 2034422-57-4(1-(oxane-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1310726-60-3)Upadacitinib

Pureza:99%/99%/99%/99%/99%
Cantidad:50mg/100mg/250mg/1g/5g
Precio ($):154.0/261.0/442.0/1191.0/2975.0
atkchemica
(CAS:1310726-60-3)Upadacitinib

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe